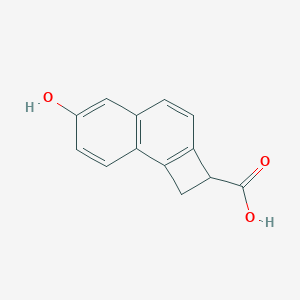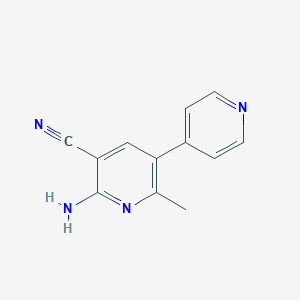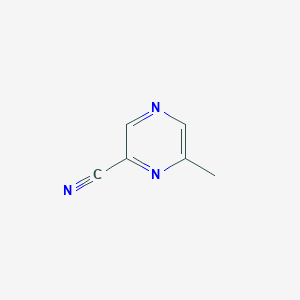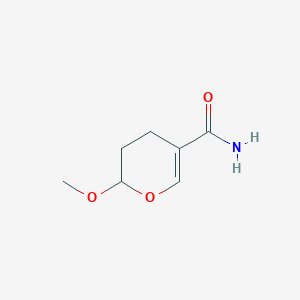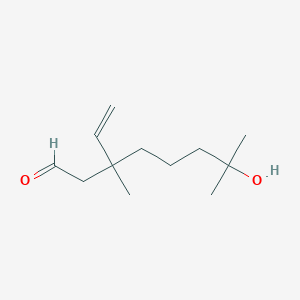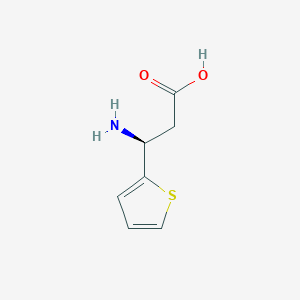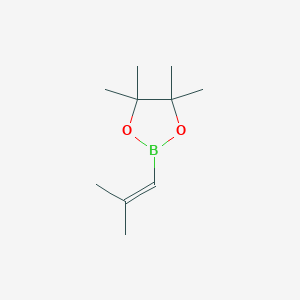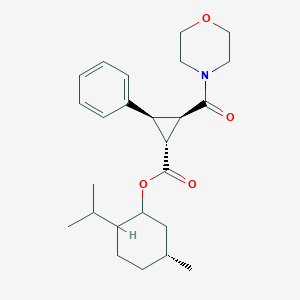
(5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate, also known as MK-2206, is a small molecule inhibitor of the protein kinase Akt. It has shown promising results in preclinical studies as a potential treatment for various types of cancer.
作用機序
(5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate targets the protein kinase Akt, which plays a key role in cell growth, proliferation, and survival. By inhibiting Akt, (5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate blocks the signaling pathways that promote cancer cell growth and survival, leading to cell death.
生化学的および生理学的効果
In addition to its anti-cancer effects, (5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate has been shown to have other biochemical and physiological effects. It has been shown to improve glucose metabolism and insulin sensitivity in preclinical models of diabetes. It has also been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using (5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate in lab experiments is its specificity for Akt, which allows for targeted inhibition of this protein kinase. However, one limitation is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on (5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate. One area of interest is in developing combination therapies that incorporate (5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate with other cancer treatments, such as immunotherapy or targeted therapy. Another area of interest is in exploring the potential use of (5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate in other disease areas, such as diabetes or neurodegenerative diseases. Finally, there is ongoing research into developing more potent and selective inhibitors of Akt, which could lead to improved treatments for cancer and other diseases.
合成法
(5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions, including a Grignard reaction, a Diels-Alder reaction, and a carbonylation reaction. The final product is obtained as a white powder.
科学的研究の応用
(5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate has been extensively studied in preclinical models of cancer. It has shown efficacy in inhibiting the growth of various types of cancer cells, including breast, lung, prostate, and pancreatic cancer cells. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
特性
CAS番号 |
135588-56-6 |
|---|---|
製品名 |
(5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate |
分子式 |
C25H35NO4 |
分子量 |
413.5 g/mol |
IUPAC名 |
[(5R)-5-methyl-2-propan-2-ylcyclohexyl] (1R,2R,3S)-2-(morpholine-4-carbonyl)-3-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C25H35NO4/c1-16(2)19-10-9-17(3)15-20(19)30-25(28)23-21(18-7-5-4-6-8-18)22(23)24(27)26-11-13-29-14-12-26/h4-8,16-17,19-23H,9-15H2,1-3H3/t17-,19?,20?,21+,22-,23-/m1/s1 |
InChIキー |
WCVZLIYUMIYTFG-CHWXNYRKSA-N |
異性体SMILES |
C[C@@H]1CCC(C(C1)OC(=O)[C@@H]2[C@H]([C@H]2C(=O)N3CCOCC3)C4=CC=CC=C4)C(C)C |
SMILES |
CC1CCC(C(C1)OC(=O)C2C(C2C(=O)N3CCOCC3)C4=CC=CC=C4)C(C)C |
正規SMILES |
CC1CCC(C(C1)OC(=O)C2C(C2C(=O)N3CCOCC3)C4=CC=CC=C4)C(C)C |
同義語 |
2-(4-morpholinocarbonyl)-3-phenylcyclopropane-2-(1-methylethyl)-5-methylcyclohexyl ester 2-MCPC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



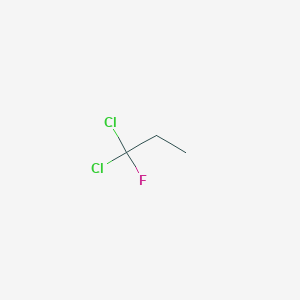
![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)
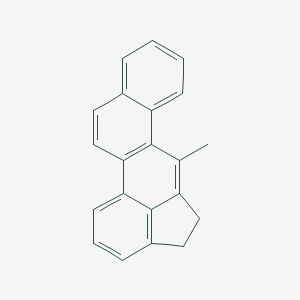
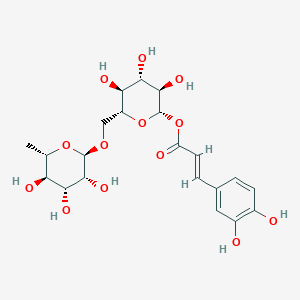
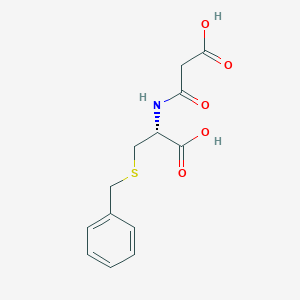
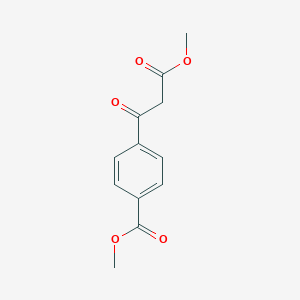
![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)
